![molecular formula C16H15Cl2N3O3S B2665215 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one CAS No. 1280880-80-9](/img/structure/B2665215.png)
1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one, also known as GSK-3 inhibitor VIII, is a chemical compound with potential applications in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Wirkmechanismus
The mechanism of action of 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one involves the inhibition of this compound, a serine/threonine kinase that regulates various cellular processes. This compound is involved in the phosphorylation of numerous substrates, including tau protein, beta-catenin, and glycogen synthase. By inhibiting this compound, this compound can modulate the activity of these substrates, leading to various cellular effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, particularly in the brain. It can modulate synaptic plasticity, neurogenesis, and apoptosis, which are crucial processes for brain function and development. Moreover, it can also affect glycogen metabolism and gene expression, leading to various metabolic and transcriptional effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one is its potency and selectivity as a this compound inhibitor. It has a high affinity for this compound, with an IC50 value of around 0.6 nM. Moreover, it has a low affinity for other kinases, such as protein kinase A and protein kinase C, which reduces the risk of off-target effects. However, one of the limitations of this compound is its solubility in aqueous solutions. It is highly lipophilic, which makes it difficult to dissolve in water or other polar solvents. Therefore, it requires the use of organic solvents or other solubilizing agents, which may affect the biological activity or toxicity of the compound.
Zukünftige Richtungen
1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one has various potential applications in scientific research, particularly in the field of neuroscience. Some of the future directions for research on this compound include:
1. Investigation of its effects on other cellular processes, such as autophagy, inflammation, and oxidative stress.
2. Development of new derivatives or analogs with improved solubility, bioavailability, or selectivity for this compound or other kinases.
3. Evaluation of its therapeutic potential in animal models of neurological or psychiatric disorders, such as Alzheimer's disease, bipolar disorder, or schizophrenia.
4. Investigation of its effects on other cell types or tissues, such as immune cells, cancer cells, or stem cells.
5. Study of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in vivo.
Conclusion:
In conclusion, this compound is a potent inhibitor of this compound with various potential applications in scientific research. It has a high affinity and selectivity for this compound, which makes it a valuable tool for investigating the role of this kinase in various cellular processes. However, its solubility and toxicity issues should be taken into consideration when designing experiments or developing new derivatives or analogs. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound in various biological systems.
Synthesemethoden
The synthesis of 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one involves several steps, including the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 1,4-diazepan-5-one in the presence of a base. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is around 60-70%, and the purity of the final product is typically above 95%.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one has various applications in scientific research, particularly in the field of neuroscience. It is a potent inhibitor of this compound, which has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. By inhibiting this compound, this compound can modulate various cellular processes, such as synaptic plasticity, neurogenesis, and apoptosis.
Eigenschaften
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)sulfonyl-7-phenyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-14-7-6-13(16(18)20-14)25(23,24)21-9-8-19-15(22)10-12(21)11-4-2-1-3-5-11/h1-7,12H,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZLJISBXTYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC(=O)N1)C2=CC=CC=C2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2665133.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2665135.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)
![3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665137.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol](/img/structure/B2665139.png)
![5-Methyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B2665140.png)
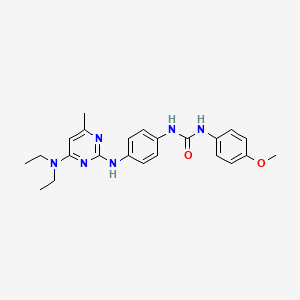
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylpropane-1-sulfonamide](/img/structure/B2665143.png)
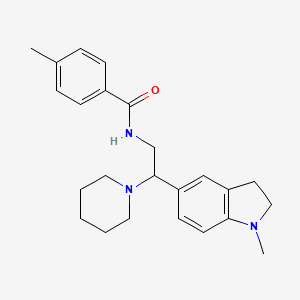
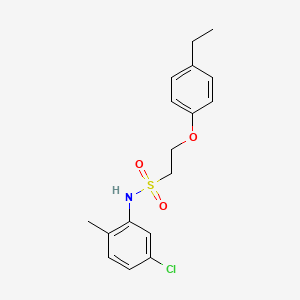
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2665149.png)
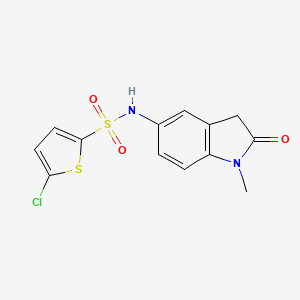
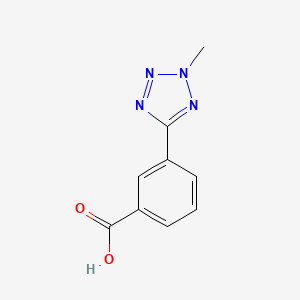
![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)
